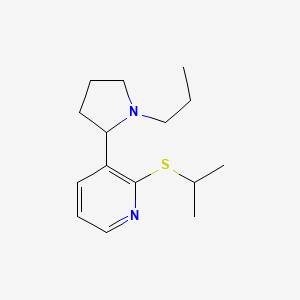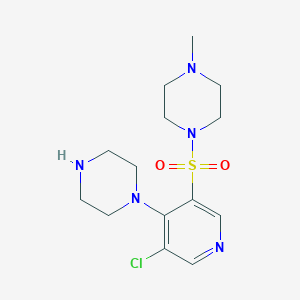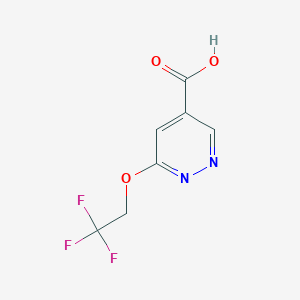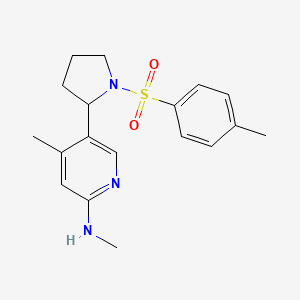
4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C9H13BrN2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
The synthesis of 4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-bromo-1-pentyl-1H-pyrazole with an appropriate aldehyde precursor. One common method involves the use of a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes. Major products formed from these reactions include 4-substituted pyrazole derivatives and various functionalized pyrazole compounds.
Scientific Research Applications
4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the aldehyde group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives, such as:
4-Bromo-1H-pyrazole: Lacks the pentyl and aldehyde groups, making it less versatile in certain synthetic applications.
1-Pentyl-1H-pyrazole-3-carbaldehyde:
4-Bromo-1H-pyrazole-3-carbaldehyde: Lacks the pentyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
4-bromo-1-pentylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H13BrN2O/c1-2-3-4-5-12-6-8(10)9(7-13)11-12/h6-7H,2-5H2,1H3 |
InChI Key |
JPQJNWKIFJFHNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=N1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






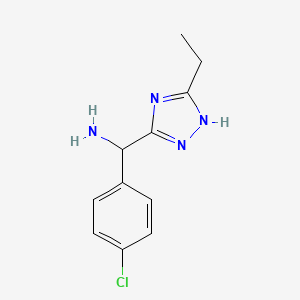


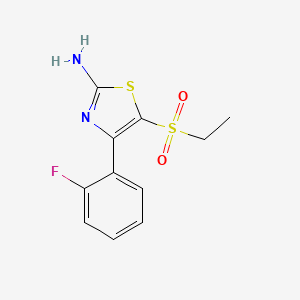
![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)
